molecular formula C13H10N2OS B2806961 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-62-3

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2806961
CAS RN: 439692-62-3
M. Wt: 242.3
InChI Key: AMKYLVMEADPURC-UHFFFAOYSA-N
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Description

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in various fields. It has been designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of the compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

The synthesis of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-substituted or unsubstituted-4-(4-acetylanilino)-5,6,7,8-tetrahydrobenzo[b] thieno[2,3-d]pyrimidine derivatives with hydrazine derivatives, semi and/or thiosemicarbazides .


Molecular Structure Analysis

The molecular structure of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is characterized by four different sets of decorations . The structure is based on the synthetic elaboration of readily available α-substituted β-ketoesters .


Chemical Reactions Analysis

The chemical reactions involving 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one are characterized by the transformation of α-substituted β-ketoesters into the corresponding acyl enamines . These are then cyclized to give 6H-1,3-oxazin-6-ones .

Future Directions

The future directions for the study of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential as an antitubercular agent . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other fields.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Mode of Action

It’s worth noting that certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity . The specific interactions between the compound and its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

The related thieno[2,3-d]pyrimidin-4(3h)-ones have been associated with antimycobacterial activity , suggesting they may interfere with the biochemical pathways of Mycobacterium species.

Result of Action

Certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , suggesting that they may have a similar effect.

properties

IUPAC Name

6-benzyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-12-11-7-10(17-13(11)15-8-14-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKYLVMEADPURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(S2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one

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